molecular formula C5H12N6O3Si B14368472 [Bis(carbamoylamino)-ethenylsilyl]urea CAS No. 90332-39-1

[Bis(carbamoylamino)-ethenylsilyl]urea

Cat. No.: B14368472
CAS No.: 90332-39-1
M. Wt: 232.27 g/mol
InChI Key: ORZLSMMWRCXQCO-UHFFFAOYSA-N
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Description

[Bis(carbamoylamino)-ethenylsilyl]urea is a unique compound that falls under the category of carbamoyl derivatives This compound is characterized by its distinctive structure, which includes both carbamoylamino and silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(carbamoylamino)-ethenylsilyl]urea typically involves the reaction of carbamoylamino derivatives with silyl-containing compounds. One common method includes the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of nonmetallic regenerable reagents and catalysts, such as Si(OMe)4 and DBU, enables the direct conversion of low-concentration CO2 into carbamates, which can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[Bis(carbamoylamino)-ethenylsilyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The silyl and carbamoylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include activated sulfonium reagents, DBU, and Si(OMe)4. The reactions are typically carried out under mild and metal-free conditions, which makes them environmentally friendly .

Major Products Formed

Scientific Research Applications

[Bis(carbamoylamino)-ethenylsilyl]urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [Bis(carbamoylamino)-ethenylsilyl]urea involves the addition of a carbamoyl moiety to proteins, peptides, or amino acids. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to play a role in processes such as atherosclerosis, immune system dysfunction, and renal fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Bis(carbamoylamino)-ethenylsilyl]urea is unique due to its combination of carbamoylamino and silyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90332-39-1

Molecular Formula

C5H12N6O3Si

Molecular Weight

232.27 g/mol

IUPAC Name

[bis(carbamoylamino)-ethenylsilyl]urea

InChI

InChI=1S/C5H12N6O3Si/c1-2-15(9-3(6)12,10-4(7)13)11-5(8)14/h2H,1H2,(H3,6,9,12)(H3,7,10,13)(H3,8,11,14)

InChI Key

ORZLSMMWRCXQCO-UHFFFAOYSA-N

Canonical SMILES

C=C[Si](NC(=O)N)(NC(=O)N)NC(=O)N

Origin of Product

United States

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